2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate
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Description
This compound is a chemical with the molecular formula C23H18Cl3NO3 . It is also known by the synonyms 2-[(3,4-dichlorophenyl)formamido]-3-phenylpropyl 3-chlorobenzoate .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group attached to an amino group, which is further attached to a phenylpropyl group. This entire structure is then attached to a chlorobenzenecarboxylate group .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Research on synthetic methodologies includes the development of new reactions and the synthesis of complex molecules. For instance, the synthesis and characterization of substituted compounds like benzo[b]thiophen-2-yl-4-methyl-4,5-dihydro-1H-imidazol-5-ones involve reactions of chlorobenzo[b]thiophene-2-carbonyl chloride with alkyl aminopropanamides, highlighting a path for creating diverse molecular architectures (Sedlák et al., 2008). Similar approaches could be applied to the synthesis and functionalization of "2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate".
Polymer Science
Polymers incorporating amino acids or phenylalanine derivatives have been extensively studied for various applications. For example, the controlled synthesis of an amino acid-based polymer by reversible addition−fragmentation chain transfer (RAFT) polymerization of N-acryloyl-l-phenylalanine demonstrates the integration of bioactive units into polymeric materials for potential biomedical applications (Mori et al., 2006). This area could be relevant for the functionalization or polymerization of the compound to create novel materials with specific properties.
Bioorganic and Medicinal Chemistry
Research in bioorganic and medicinal chemistry explores the synthesis and biological evaluation of compounds for therapeutic applications. The synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols provide insights into structure-activity relationships and the development of immunosuppressive drugs (Kiuchi et al., 2000). Although the direct applications related to "2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate" are not discussed, understanding the interactions between functional groups and biological systems can guide the exploration of its potential biomedical uses.
Catalysis and Organic Transformations
Studies on catalysis and organic transformations are fundamental for developing efficient synthetic routes and processes. The use of 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole as a catalyst for the dehydrative amide condensation between carboxylic acids and amines highlights the importance of catalyst design in facilitating challenging chemical reactions (Maki et al., 2006). This research domain could offer valuable insights into the activation or modification of "2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate" for specific synthetic applications.
properties
IUPAC Name |
[2-[(3,4-dichlorobenzoyl)amino]-3-phenylpropyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c24-18-8-4-7-17(12-18)23(29)30-14-19(11-15-5-2-1-3-6-15)27-22(28)16-9-10-20(25)21(26)13-16/h1-10,12-13,19H,11,14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLALXQWMJZMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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